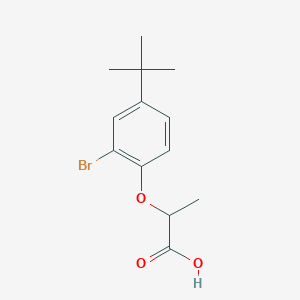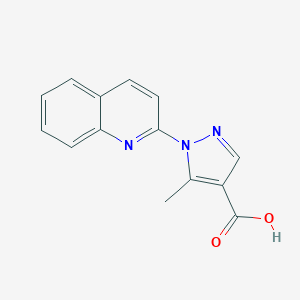
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide, also known as CNPPD, is a synthetic compound that has been widely used in scientific research. This compound has attracted attention due to its unique chemical properties and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide involves the cleavage of the amide bond by proteases. This results in the release of the 4-chloro-3-nitroaniline moiety, which can be detected through UV-Vis spectroscopy. The rate of cleavage can be used to determine the activity of proteases and the effectiveness of inhibitors.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide has been shown to have minimal toxicity and does not exhibit any significant physiological effects. However, it is important to note that the compound has not been extensively tested in vivo and further studies are needed to fully understand its potential effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is its ease of synthesis and purification. The compound is also stable and can be stored for extended periods of time. However, one limitation of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide in scientific research. One potential application is in the development of inhibitors for specific proteases involved in disease processes. N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide can also be used in the development of diagnostic assays for protease activity. Furthermore, the compound can be modified to improve its solubility and bioavailability, which may expand its potential applications.
In conclusion, N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide have been discussed in this paper. While further studies are needed to fully understand the potential of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide, it is clear that this compound has significant potential in various fields of research.
Métodos De Síntesis
The synthesis of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide involves the reaction between 4-chloro-3-nitroaniline and 5-phenyl-2,4-pentadienoyl chloride in the presence of a base. This reaction results in the formation of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide as a yellow solid. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide has been widely used in scientific research due to its potential applications in various fields. One of the main applications of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is in the field of biochemistry. This compound has been used as a substrate for the detection of protease activity. It has also been used in the development of inhibitors for various enzymes, including caspases and cathepsins.
Propiedades
Nombre del producto |
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide |
|---|---|
Fórmula molecular |
C17H13ClN2O3 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
(2E,4E)-N-(4-chloro-3-nitrophenyl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-15-11-10-14(12-16(15)20(22)23)19-17(21)9-5-4-8-13-6-2-1-3-7-13/h1-12H,(H,19,21)/b8-4+,9-5+ |
Clave InChI |
UFDNLXJVOAACOP-KBXRYBNXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)



![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)


![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



